(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid
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Overview
Description
(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a hydroxyacetic acid moiety attached to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,6-difluorobenzaldehyde.
Reaction with Glycine: The starting material undergoes a reaction with glycine in the presence of a suitable catalyst to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of advanced catalytic processes can enhance the efficiency of the synthesis and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives.
Scientific Research Applications
(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Difluorophenyl)acetic acid: Lacks the hydroxy group, leading to different chemical properties and reactivity.
2-(2,6-Difluorophenyl)ethanol: Contains an alcohol group instead of a hydroxyacetic acid moiety.
2-(2,6-Difluorophenyl)propanoic acid: Has a propanoic acid group, resulting in different biological and chemical behavior.
Biological Activity
(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a difluorophenyl group attached to a hydroxyacetic acid moiety. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which can reduce inflammation and pain .
- Glycolysis Modulation : Similar fluorinated compounds have been studied for their ability to inhibit glycolysis in cancer cells, suggesting that this compound may also affect metabolic processes in tumorigenesis .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been investigated for potential use in treating conditions characterized by chronic inflammation. In vitro studies demonstrate significant inhibition of pro-inflammatory cytokines when treated with this compound .
Anticancer Properties
The compound's ability to modulate glycolysis suggests it may have anticancer effects. Studies have shown that fluorinated derivatives can enhance cytotoxicity against various cancer cell lines by inhibiting key metabolic enzymes . This mechanism is particularly relevant for aggressive cancers such as glioblastoma multiforme (GBM), where altered metabolism plays a crucial role in tumor growth .
Study 1: In Vitro Evaluation of Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound on macrophage cell lines. Results indicated a significant reduction in nitric oxide production and pro-inflammatory cytokines (TNF-α, IL-6) at concentrations ranging from 10 to 50 µM, demonstrating its potential as an anti-inflammatory agent .
Concentration (µM) | Nitric Oxide Production (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|---|
10 | 30 | 25 | 20 |
25 | 50 | 40 | 35 |
50 | 70 | 60 | 55 |
Study 2: Anticancer Activity Against GBM Cells
In another study focusing on GBM cells, this compound was tested for cytotoxicity. The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against these cancer cells compared to standard treatments .
Properties
Molecular Formula |
C8H6F2O3 |
---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
(2S)-2-(2,6-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6F2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m0/s1 |
InChI Key |
BMZWDQNFSCPFCG-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@@H](C(=O)O)O)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(=O)O)O)F |
Origin of Product |
United States |
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